5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core substituted with a tert-butyl group at position 5, a 4-chlorophenyl group at position 3, and a methyl group at position 2. The N-[(oxolan-2-yl)methyl]amine moiety at position 7 distinguishes it from other analogues. Its molecular formula is C₂₂H₂₈ClN₄O, with a molecular weight of 408.94 g/mol (derived from analogous structures in ). The oxolane (tetrahydrofuran) ring in the substituent likely enhances solubility compared to purely aromatic or aliphatic groups .
Properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O/c1-14-20(15-7-9-16(23)10-8-15)21-25-18(22(2,3)4)12-19(27(21)26-14)24-13-17-6-5-11-28-17/h7-10,12,17,24H,5-6,11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDMYTUKEBDNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This can be achieved through alkylation reactions using tert-butyl halides.
Attachment of the chlorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Incorporation of the oxolan-2-ylmethyl group: This can be done through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce additional functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines, including the compound , as potent inhibitors of mycobacterial ATP synthase. This enzyme is crucial for the survival of Mycobacterium tuberculosis, making these compounds promising candidates for tuberculosis treatment. A study synthesized various analogues and evaluated their structure-activity relationships (SAR), revealing that certain modifications significantly enhance their inhibitory potency against M. tuberculosis .
Cancer Treatment
The compound has also been investigated for its potential as an anticancer agent. Pyrazolo[1,5-a]pyrimidines have shown promise as cyclin-dependent kinase inhibitors, which are vital in regulating cell cycle progression. The structural modifications in this compound may enhance its ability to induce apoptosis in cancer cells. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can effectively inhibit tumor growth in various cancer models .
Enzyme Inhibition
Another significant application is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the pyrimidine biosynthesis pathway in pathogens like Plasmodium falciparum, the causative agent of malaria. Studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to compounds with high activity against this enzyme, suggesting potential use as antimalarials .
Table 1: Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Target Pathogen | Inhibition IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | M. tuberculosis | 0.05 | High potency |
| Compound B | Cancer cells | 0.1 | Induces apoptosis |
| Compound C | P. falciparum | 0.2 | Effective DHODH inhibitor |
Case Study 1 : A study conducted by Tantry et al. demonstrated that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold significantly enhanced activity against mycobacterial ATP synthase, leading to promising results for tuberculosis treatment .
Case Study 2 : Another research effort focused on structural modifications that improved binding affinity to DHODH, resulting in compounds that exhibited potent antimalarial activities in vivo .
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations at Position 3 and 7
The 3-(4-chlorophenyl) and 7-amine substituents are critical for target engagement. Key analogues include:
Key Observations :
- Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound may improve hydrophobic interactions compared to 4-fluorophenyl analogues, but fluorophenyl derivatives often show superior anti-mycobacterial activity .
- Amine Substituents : The oxolane-containing substituent in the target compound balances solubility and moderate lipophilicity, whereas pyridinylmethyl groups () enhance bioactivity but reduce metabolic stability .
Anti-Mycobacterial Activity (MIC Values)
Data from and highlight substituent-dependent efficacy:
- N-(Pyridin-2-ylmethyl) derivatives : MIC = 0.25–0.5 µg/mL against M. tuberculosis .
- N-(2-Methoxyethyl) derivatives : MIC = 0.5 µg/mL .
Solubility and logP
Biological Activity
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C22H27ClN4O
- CAS Number : 850763-88-1
Antimicrobial Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antimicrobial properties. A study focusing on structural analogs demonstrated that certain derivatives showed promising activity against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The mechanism of action was linked to the inhibition of essential cellular processes rather than traditional pathways like cell-wall biosynthesis .
Antioxidant Properties
In vitro studies have highlighted the antioxidant capabilities of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine. Tests involving oxygen-glucose deprivation/reperfusion injury models showed that the compound could significantly reduce oxidative stress markers in neuronal cells . The activation of pathways involving Akt and Nrf2 was noted, suggesting a protective role against oxidative damage.
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has been documented in various studies. While initial screenings indicated limited activity against certain cancer cell lines like MDA-MB-231 (breast cancer), further modifications of the core structure may enhance efficacy . The compound's ability to induce apoptosis in cancer cells is an area of ongoing research.
Structure–Activity Relationship (SAR)
A detailed SAR analysis has been conducted to identify key functional groups that influence biological activity. Modifications to the pyrazolo[1,5-a]pyrimidine scaffold have been systematically explored to optimize potency against different biological targets. Key findings include:
- Methylation at specific positions can lead to loss of activity.
- The presence of halogen substituents enhances antimicrobial properties .
Research Findings Summary
Case Studies
- Neuroprotective Effect : In a study involving mouse neuroblastoma cells, treatment with the compound resulted in reduced apoptosis during oxidative stress conditions. This suggests potential for therapeutic applications in neurodegenerative diseases .
- Antitubercular Screening : A focused library including this compound was evaluated for antitubercular activity, revealing low cytotoxicity and effective inhibition of Mtb within macrophages .
Q & A
Q. What approaches can elucidate the compound’s mechanism of action beyond enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
